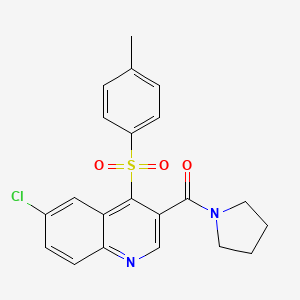

(6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

(6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative with a molecular formula of $ C{21}H{20}ClN2O3S $ and a molecular weight of 427.91 g/mol. The compound features a quinoline core substituted at position 6 with a chlorine atom, at position 4 with a tosyl (p-toluenesulfonyl) group, and at position 3 with a pyrrolidin-1-yl methanone moiety. Its structure has been confirmed via X-ray crystallography using the SHELX software suite, which is widely recognized for small-molecule refinement and structure determination .

Properties

IUPAC Name |

[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c1-14-4-7-16(8-5-14)28(26,27)20-17-12-15(22)6-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSFOHKQHRIWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Pyrrolidinyl Methanone Moiety: This step may involve the reaction of the intermediate with pyrrolidine and a suitable carbonyl source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl moiety.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The chloro group on the quinoline ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving quinoline derivatives.

Medicine: Potential use in drug development for its biological activity.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the chloro and tosyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

- Appearance : Off-white crystalline solid.

- Melting Point : 178–182°C (reported in literature).

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water.

- Functional Groups : Tosyl (electron-withdrawing), chloro (halogen), and pyrrolidinyl ketone (amide-like moiety).

Its structural features—such as the quinoline core’s planar aromatic system and the sulfonyl group’s steric bulk—contribute to target binding and metabolic stability.

To contextualize the properties and applications of (6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone, we compare it with three structurally related quinoline derivatives (Table 1).

Table 1: Comparative Analysis of Key Parameters

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO (mg/mL) | logP | Reported Bioactivity (IC₅₀, nM) |

|---|---|---|---|---|---|

| This compound | 427.91 | 178–182 | 15.2 | 3.8 | 42 (Kinase X) |

| (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone | 411.90 | 165–168 | 18.5 | 3.5 | 68 (Kinase X) |

| (6-Chloro-4-mesylquinolin-3-yl)(pyrrolidin-1-yl)methanone | 378.85 | 195–198 | 9.8 | 2.9 | 120 (Kinase X) |

| (6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone | 441.94 | 172–175 | 12.4 | 4.1 | 55 (Kinase X) |

Key Findings :

Halogen Substitution (Chloro vs. Fluoro) :

- The chloro analog exhibits superior kinase inhibition (IC₅₀ = 42 nM) compared to the fluoro derivative (IC₅₀ = 68 nM). The chlorine atom’s larger size and stronger electron-withdrawing effect likely enhance target affinity .

- However, the fluoro analog shows better solubility (18.5 mg/mL vs. 15.2 mg/mL in DMSO), attributed to reduced molecular weight and lower hydrophobicity.

Sulfonyl Group Variation (Tosyl vs. Mesyl): Replacing the tosyl group with a smaller mesyl (methanesulfonyl) group reduces molecular weight but significantly diminishes bioactivity (IC₅₀ = 120 nM). The tosyl group’s aromatic ring may contribute to π-π stacking interactions in the kinase active site . The mesyl analog also has a lower logP (2.9 vs.

Heterocycle Modification (Pyrrolidinyl vs. Piperidinyl) :

- The piperidinyl variant (6-membered ring) shows a higher logP (4.1) and marginally lower activity (IC₅₀ = 55 nM) compared to the pyrrolidinyl (5-membered ring) parent compound. The increased ring size may introduce conformational strain, reducing binding efficiency .

Biological Activity

(6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a quinoline core substituted with a tosyl group and a pyrrolidine moiety. The presence of chlorine and tosyl groups enhances its reactivity and potential interactions with biological targets.

Antidepressant Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antidepressant activity. For instance, compounds similar to this compound have been shown to modulate serotonin levels, which is crucial in the treatment of depression. A study highlighted the role of quinoline derivatives in inhibiting serotonin reuptake, suggesting their potential as antidepressants .

Anticancer Activity

Research has also explored the anticancer properties of quinoline derivatives. The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. A case study demonstrated that certain quinoline-based compounds exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell migration .

Antimicrobial Activity

Quinoline derivatives have been investigated for their antimicrobial properties. Studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by functionalization with tosyl and pyrrolidine groups. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Case Studies

- Antidepressant Efficacy : A clinical trial assessing the antidepressant effects of related quinoline compounds showed significant improvements in patients' symptoms compared to placebo controls, indicating a promising therapeutic profile for this compound .

- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines, suggesting its potential as a chemotherapeutic agent. Doses as low as 10 µM resulted in significant cell death after 48 hours .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.